molecular formula C15H18N2O2 B3379769 methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate CAS No. 173150-62-4

methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate

Cat. No.: B3379769
CAS No.: 173150-62-4
M. Wt: 258.32 g/mol
InChI Key: QFYYRPPVODLLBA-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate is a compound that features a piperidine ring attached to an indole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the piperidine and indole structures within the molecule provides it with unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the indole core followed by the introduction of the piperidine ring. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and an appropriate leaving group on the indole precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and green chemistry principles can be employed to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indole or piperidine rings, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the indole or piperidine rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies to understand the biological activity of indole and piperidine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate depends on its specific biological target. The compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the indole and piperidine moieties. These interactions can modulate the activity of the target, leading to the observed biological effects. The exact pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(piperidin-4-yl)-1H-indole-2-carboxylate
  • Methyl 3-(piperidin-4-yl)-1H-indole-6-carboxylate
  • Methyl 3-(piperidin-4-yl)-1H-indole-7-carboxylate

Uniqueness

Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate is unique due to the specific positioning of the carboxylate group on the indole ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds with different substitution patterns.

Properties

IUPAC Name

methyl 3-piperidin-4-yl-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-15(18)11-2-3-14-12(8-11)13(9-17-14)10-4-6-16-7-5-10/h2-3,8-10,16-17H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYYRPPVODLLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
COC(=O)c1ccc2[nH]cc(C3CCN(C(=O)OC(C)(C)C)CC3)c2c1
Quantity
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reactant
Reaction Step One
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Quantity
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reactant
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Extracted from reaction SMILES
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reactant
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Synthesis routes and methods II

Procedure details

TFA (10 mL) was added in one portion at ambient temperature to a stirred solution of methyl 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-5-carboxylate (4.58 g, 12.78 mmol) in DCM (30 mL). The resulting solution was stirred for 30 minutes then applied to an SCX column and eluted with methanol followed by 2M ammonia in methanol. Pure fractions were combined and concentrated by evaporation then triturated with ether to give a solid which was collected by filtration and air dried to give methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate (2.69 g, 81%) as a pale yellow solid.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
methyl 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-5-carboxylate
Quantity
4.58 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate
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methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate
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methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate
Reactant of Route 4
methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate
Reactant of Route 5
methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate
Reactant of Route 6
methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate

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